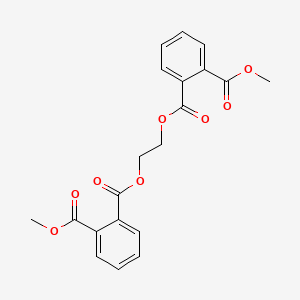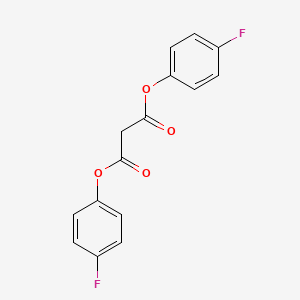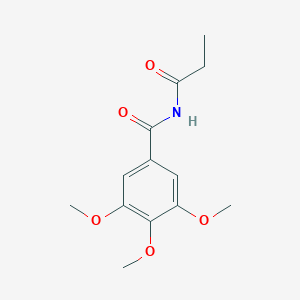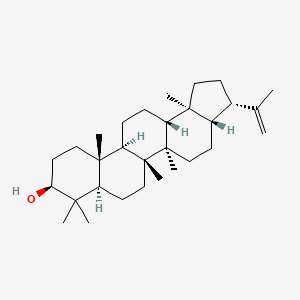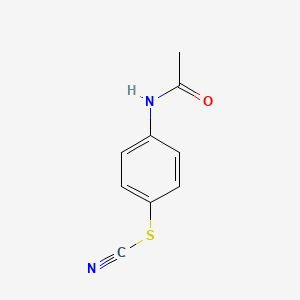
4-Acetylaminophenylthiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetylaminophenylthiocyanate is an organic compound that belongs to the class of thiocyanates It is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further bonded to a thiocyanate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetylaminophenylthiocyanate typically involves the reaction of 4-acetylaminophenol with thiophosgene or other thiocyanating agents. One common method includes the use of ammonium thiocyanate in the presence of an acid catalyst to facilitate the thiocyanation process. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced monitoring systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Acetylaminophenylthiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to yield amines or other reduced forms.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or hydroxides
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reactions typically involve nucleophiles like sodium hydroxide or halide salts under basic or acidic conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amines .
Aplicaciones Científicas De Investigación
4-Acetylaminophenylthiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 4-Acetylaminophenylthiocyanate involves its interaction with specific molecular targets and pathways. The thiocyanate group can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes. The acetylamino group may also play a role in modulating the compound’s biological activity by influencing its binding affinity and specificity .
Comparación Con Compuestos Similares
Phenylthiocyanate: Similar in structure but lacks the acetylamino group.
4-Aminophenylthiocyanate: Similar but with an amino group instead of an acetylamino group.
4-Acetylaminophenol: Similar but lacks the thiocyanate group .
Uniqueness: 4-Acetylaminophenylthiocyanate is unique due to the presence of both the acetylamino and thiocyanate groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
3321-94-6 |
|---|---|
Fórmula molecular |
C9H8N2OS |
Peso molecular |
192.24 g/mol |
Nombre IUPAC |
(4-acetamidophenyl) thiocyanate |
InChI |
InChI=1S/C9H8N2OS/c1-7(12)11-8-2-4-9(5-3-8)13-6-10/h2-5H,1H3,(H,11,12) |
Clave InChI |
APEAGEVJCMOJFZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4-difluoro-N-[1-(4-hydroxyphenyl)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl]cyclohexane-1-carboxamide](/img/structure/B14753327.png)
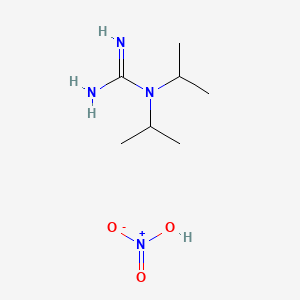

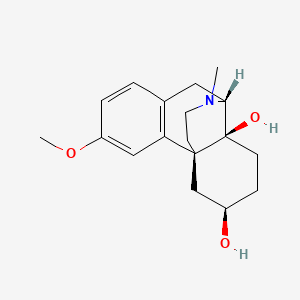
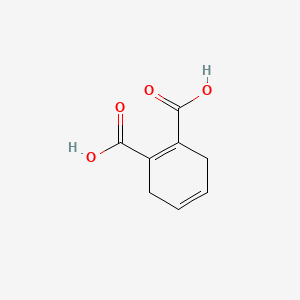
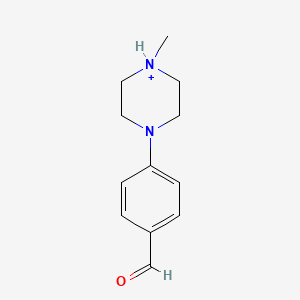
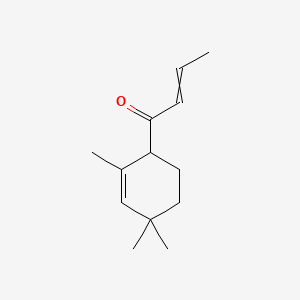
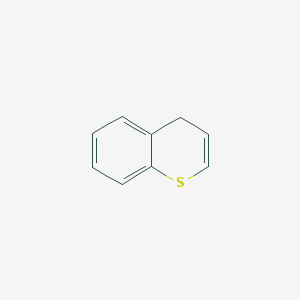
![9H-Purine, 6-[(p-fluorobenzyl)thio]-9-(tetrahydropyran-2-yl)-](/img/structure/B14753374.png)
